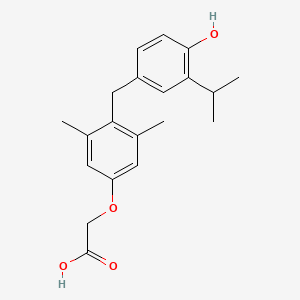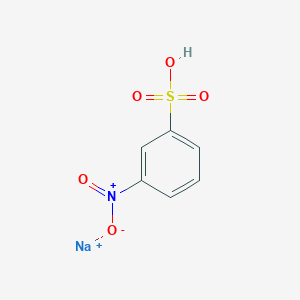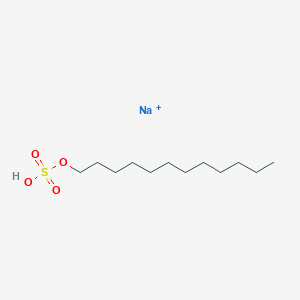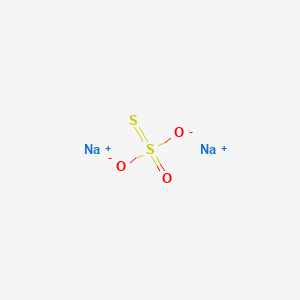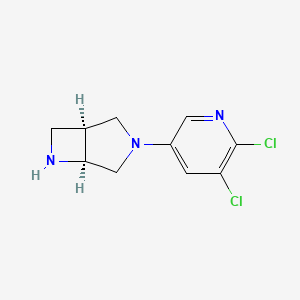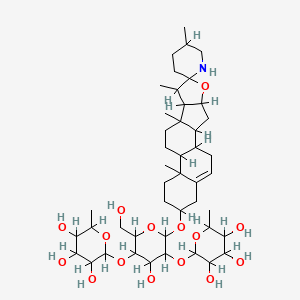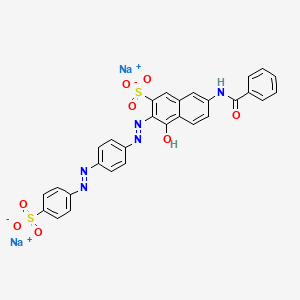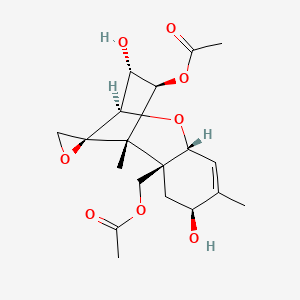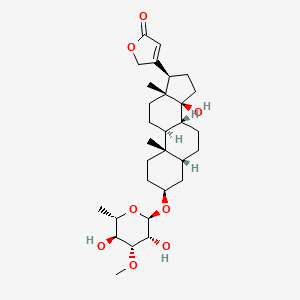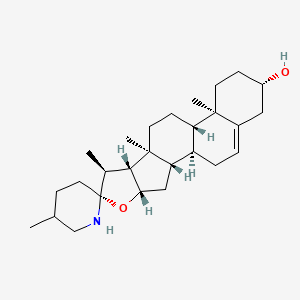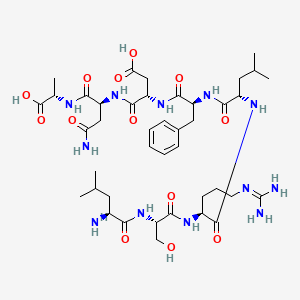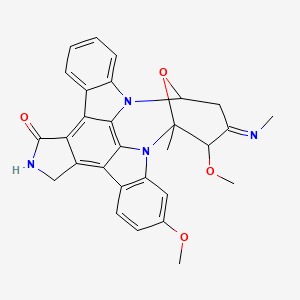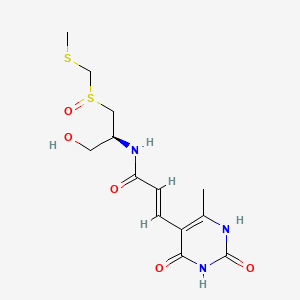
SPARSOmicina
Descripción general
Descripción
An antitumor antibiotic produced by Streptomyces sparsogenes. It inhibits protein synthesis in 70S and 80S ribosomal systems.
Aplicaciones Científicas De Investigación
Actividad antiplasmódica
Se ha encontrado que la Sparsomycin presenta una potente actividad antiplasmódica tanto in vitro como in vivo . Se ha evaluado su efecto inhibitorio del crecimiento contra diversas cepas de Plasmodium, el parásito responsable de la malaria . Estos incluyen Plasmodium falciparum 3D7 (cepa sensible a la cloroquina), P. falciparum K1 (resistente a múltiples fármacos, incluida la cloroquina), P. yoelii 17XNL (causa de malaria no complicada en roedores) y P. berghei ANKA (causa de malaria complicada en roedores) .
Inhibición de la síntesis de proteínas
La Sparsomycin es un inhibidor altamente eficaz de la síntesis de polipéptidos por ribosomas y extractos de E. coli y reticulocitos de conejo . También inhibe la síntesis de polipéptidos por ribosomas mitocondriales de mamíferos y levaduras . Esto la convierte en una herramienta valiosa para estudiar los mecanismos de la síntesis de proteínas.
Inhibición de la peptidil transferasa
La Sparsomycin es conocida como un inhibidor de la peptidil transferasa . La peptidil transferasa es una enzima que desempeña un papel crucial en la síntesis de proteínas. Al inhibir esta enzima, la Sparsomycin puede detener eficazmente el proceso de la síntesis de proteínas.
Actividad antimicrobiana
Se ha encontrado que la Sparsomycin inhibe el crecimiento de muchos organismos, incluidas bacterias, células de mamíferos, levaduras y mohos . Esta actividad antimicrobiana de amplio espectro la convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos.
Actividad antitumoral
La Sparsomycin se identificó originalmente como un antibiótico antitumoral . Se ha demostrado que inhibe el crecimiento de varios tipos de células cancerosas, lo que la convierte en un posible candidato para la terapia contra el cáncer.
Inhibición del crecimiento de parásitos
Además de su actividad antimalárica, se ha encontrado que la Sparsomycin inhibe el crecimiento de otros parásitos . Esto sugiere que podría utilizarse potencialmente en el tratamiento de diversas enfermedades parasitarias.
Mecanismo De Acción
Target of Action
Sparsomycin primarily targets the 50S ribosomal subunit . The 50S subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. By interacting with this subunit, Sparsomycin can influence the process of protein synthesis .
Mode of Action
Sparsomycin binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition . As it binds to the 50S ribosomal subunit, it induces translocation on the 30S subunit . This interaction disrupts the normal function of the ribosome, leading to changes in protein synthesis.
Biochemical Pathways
The primary biochemical pathway affected by Sparsomycin is the protein synthesis pathway . By inhibiting peptidyl transferase, Sparsomycin disrupts the formation of peptide bonds, a crucial step in the creation of proteins. This disruption can have downstream effects on various cellular processes that rely on the production of specific proteins.
Result of Action
The primary molecular effect of Sparsomycin’s action is the inhibition of protein synthesis . On a cellular level, this can lead to a variety of effects, depending on the specific proteins being synthesized. For example, in tumor cells, the inhibition of protein synthesis could potentially disrupt processes necessary for cell growth and division .
Análisis Bioquímico
Biochemical Properties
Sparsomycin interacts with the 50S ribosomal subunit, a component of the ribosome, which is a complex biomolecule responsible for protein synthesis . By binding to the 50S ribosomal subunit, Sparsomycin inhibits the process of peptidyl transferase, a critical step in protein synthesis . This interaction disrupts the normal function of the ribosome, leading to inhibition of protein synthesis .
Cellular Effects
The primary cellular effect of Sparsomycin is the inhibition of protein synthesis . By binding to the 50S ribosomal subunit, it disrupts the process of protein synthesis, which can have wide-ranging effects on cellular processes . For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism, all of which rely on the proper functioning of protein synthesis .
Molecular Mechanism
Sparsomycin exerts its effects at the molecular level primarily through its interaction with the 50S ribosomal subunit . It binds to this subunit and inhibits the process of peptidyl transferase, a critical step in protein synthesis . This binding interaction disrupts the normal function of the ribosome, leading to inhibition of protein synthesis .
Propiedades
Número CAS |
1404-64-4 |
|---|---|
Fórmula molecular |
C13H19N3O5S2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(E)-N-[1-hydroxy-3-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9?,23-/m1/s1 |
Clave InChI |
XKLZIVIOZDNKEQ-FBKVPXSSSA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |
SMILES isomérico |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)NC(CO)C[S@@](=O)CSC |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |
Apariencia |
Solid powder |
| 1404-64-4 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sparsomycin; U 19183; U-19183; U19183; B 120121L19; B120121L19; Esparsomicina |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Sparsomycin and how does it exert its inhibitory effect?
A1: Sparsomycin specifically targets the peptidyl transferase center (PTC) of the large ribosomal subunit, effectively inhibiting peptide bond formation. [, , , ] This action disrupts the crucial process of protein synthesis in bacteria, archaea, and eukaryotes. [, ]
Q2: Can you elaborate on the specific interaction between Sparsomycin and the ribosome?
A2: Sparsomycin demonstrates a strong binding affinity for ribosomes, particularly in the presence of an N-blocked aminoacyl-tRNA molecule occupying the ribosomal P-site. [, ] It forms a stable complex with the ribosome, seemingly without forming covalent bonds. []
Q3: Which specific nucleotide in the ribosome has been identified as a key interaction site for Sparsomycin?
A3: Research has pinpointed the universally conserved nucleotide A2602 within the peptidyl transferase loop region of 23S-like rRNA as the primary site of interaction for Sparsomycin. [, ] This interaction is crucial for the drug's inhibitory effect.
Q4: How does the presence of an N-blocked P-site-bound tRNA influence Sparsomycin's binding and activity?
A4: The presence of an N-blocked P-site-bound tRNA significantly enhances Sparsomycin's binding affinity to the ribosome. [, , ] This is attributed to the N-blocked tRNA inducing a conformational change in the ribosome that increases the accessibility of A2602, the primary interaction site for Sparsomycin. []
Q5: Does Sparsomycin’s interaction with the ribosome involve any ribosomal proteins?
A5: While earlier studies suggested potential interactions with ribosomal proteins, later research utilizing UV cross-linking techniques demonstrated that Sparsomycin primarily interacts with the rRNA, specifically at A2602. [, ]
Q6: What is the molecular formula and weight of Sparsomycin?
A6: Sparsomycin possesses the molecular formula C14H21N3O7S2 and a molecular weight of 407.46 g/mol.
Q7: Are there any spectroscopic data available for Sparsomycin?
A7: Spectroscopic characterization, particularly using circular dichroism (CD) spectroscopy, has played a crucial role in determining the absolute configuration of the sulfoxide group in Sparsomycin. []
Q8: How does the chirality of Sparsomycin influence its biological activity?
A8: Studies revealed that Sparsomycin's activity is stereoisomer-specific. The naturally occurring S,C,R,S-stereoisomer exhibits the most potent inhibitory effects on protein synthesis and tumor cell growth. []
Q9: Which specific structural moieties of Sparsomycin are crucial for its ribosomal binding and activity?
A9: The unmodified uracil ring, the sulfoxide group on the alpha-sulfur atom, and the hydrophobic S-methyl group are essential for Sparsomycin's interaction with the ribosomal peptidyl transferase center and its inhibitory activity. [, ]
Q10: Can the unique oxodithioacetal side chain of Sparsomycin be modified without complete loss of activity?
A11: While the oxodithioacetal moiety is important, studies show that replacing it with certain hydrophobic groups, particularly 4-substituted benzyl groups, can retain some level of activity, albeit lower than Sparsomycin. [, ]
Q11: Have any Sparsomycin analogs shown improved activity compared to the parent compound?
A12: Yes, certain lipophilic analogs, like octylsparsomycin, have demonstrated greater cytostatic activity than Sparsomycin itself in in vitro assays. [, ]
Q12: What is known about the stability of Sparsomycin under various conditions?
A12: While specific stability data might require further investigation, Sparsomycin's structure, containing a sulfoxide group, suggests potential susceptibility to oxidation or degradation under certain conditions.
Q13: What types of in vitro assays have been used to assess Sparsomycin's activity?
A15: Researchers have employed a range of in vitro assays to characterize Sparsomycin's effects, including bacterial and tumor cell growth inhibition assays, [, ] protein synthesis inhibition assays using cell-free systems from various organisms, [, , ] and the puromycin reaction to assess peptidyl transferase inhibition. [, , ]
Q14: Which animal models have been used to evaluate the antitumor activity of Sparsomycin and its analogs?
A16: The in vivo antitumor efficacy of Sparsomycin and its analogs has been primarily evaluated in mouse models, particularly using the L1210 leukemia model. []
Q15: What are the known mechanisms of resistance to Sparsomycin?
A18: Studies on Halobacterium salinarium identified a Sparsomycin-resistant mutant lacking a specific post-transcriptional modification at nucleotide U2603 (E.coli numbering U2584) in the peptidyl transferase loop of 23S rRNA. [] Other studies on Streptomyces sparsogenes linked resistance to reduced drug accumulation in resistant strains, possibly due to altered membrane permeability. []
Q16: Does Sparsomycin exhibit cross-resistance with other antibiotic classes?
A19: The Halobacterium salinarium mutant resistant to Sparsomycin also displayed altered sensitivity to other peptidyl transferase inhibitors like anisomycin, chloramphenicol, and puromycin, indicating potential cross-resistance. []
Q17: What are the major concerns regarding the toxicity of Sparsomycin?
A20: The primary safety concern associated with Sparsomycin is its ocular toxicity, specifically its potential to cause retinopathy, which led to its discontinuation in clinical trials. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


